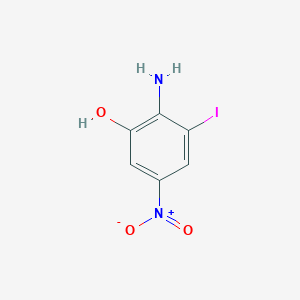
Methyl (R)-4-(1-aminoethyl)-2-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl ®-4-(1-aminoethyl)-2-chlorobenzoate is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methyl ester group, an aminoethyl group, and a chlorine atom attached to a benzoate ring. The presence of the chiral center at the aminoethyl group makes it an important intermediate in the synthesis of various enantiomerically pure compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-4-(1-aminoethyl)-2-chlorobenzoate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(1-aminoethyl)-2-chlorobenzoic acid.
Industrial Production Methods
Industrial production of Methyl ®-4-(1-aminoethyl)-2-chlorobenzoate involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl ®-4-(1-aminoethyl)-2-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Wissenschaftliche Forschungsanwendungen
Methyl ®-4-(1-aminoethyl)-2-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for transaminase enzymes.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals
Wirkmechanismus
The mechanism of action of Methyl ®-4-(1-aminoethyl)-2-chlorobenzoate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with active sites of enzymes, facilitating enzyme-catalyzed reactions. The ester group can undergo hydrolysis to release the corresponding acid, which can further participate in biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl ®-2-(1-aminoethyl)benzoate: Similar structure but lacks the chlorine atom.
Ethyl ®-4-(1-aminoethyl)-2-chlorobenzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl ®-4-(1-aminoethyl)-2-chlorobenzoate is unique due to the presence of the chlorine atom, which can participate in various substitution reactions, enhancing its versatility in synthetic applications. The chiral center also makes it valuable in the synthesis of enantiomerically pure compounds .
Eigenschaften
Molekularformel |
C10H12ClNO2 |
|---|---|
Molekulargewicht |
213.66 g/mol |
IUPAC-Name |
methyl 4-[(1R)-1-aminoethyl]-2-chlorobenzoate |
InChI |
InChI=1S/C10H12ClNO2/c1-6(12)7-3-4-8(9(11)5-7)10(13)14-2/h3-6H,12H2,1-2H3/t6-/m1/s1 |
InChI-Schlüssel |
UDESMXPGKRWCGH-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@H](C1=CC(=C(C=C1)C(=O)OC)Cl)N |
Kanonische SMILES |
CC(C1=CC(=C(C=C1)C(=O)OC)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


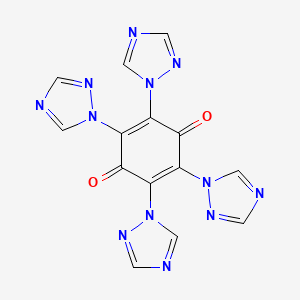
![6-Bromo-5-iodothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12962758.png)
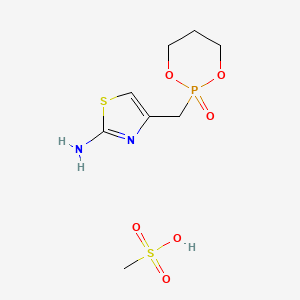
![(5AS,9aR)-1-(Trifluoromethyl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine](/img/structure/B12962766.png)
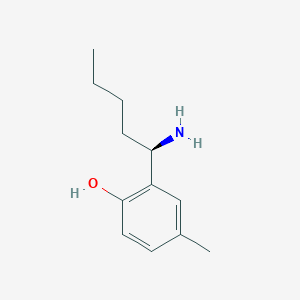


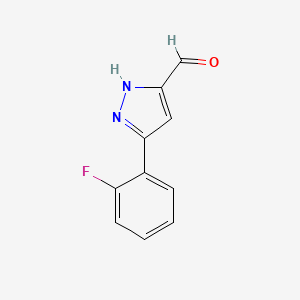

![2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B12962815.png)

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B12962825.png)

